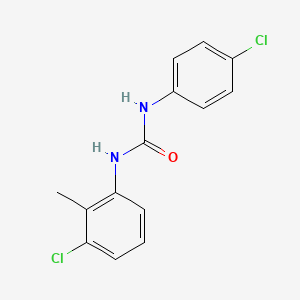

N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-12(16)3-2-4-13(9)18-14(19)17-11-7-5-10(15)6-8-11/h2-8H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWPXAQIZGVUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4-chloroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

3-chloro-2-methylaniline+4-chloroaniline+coupling agent→N-(3-chloro-2-methylphenyl)-N’-(4-chlorophenyl)urea

Industrial Production Methods

On an industrial scale, the production of N-(3-chloro-2-methylphenyl)-N’-(4-chlorophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups on the phenyl rings.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-(4-chlorophenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diarylureas exhibit varied physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Chlorophenyl-Substituted Ureas

N-(4-Chlorophenyl)-N'-phenylurea (Compound 1)

- Structure : Lacks the methyl group and has a single chlorine at the 4-position of one phenyl ring.

- Properties : Lower molecular weight (265.7 g/mol) and reduced steric hindrance compared to the target compound.

- Applications : Used in polymer catalysis (e.g., stereoselective ring-opening polymerization of lactides) .

Triclocarban (N-(4-Chlorophenyl)-N'-(3,4-dichlorophenyl)urea)

- Structure : Contains three chlorine atoms (4-Cl on one ring; 3,4-diCl on the other).

- Properties : Higher molecular weight (315.58 g/mol) and lipophilicity. Insoluble in water but soluble in organic solvents.

- Applications : Widely used as a disinfectant in personal care products due to its antimicrobial activity .

N-(4-Chlorophenyl)-N'-(2,6-dimethylphenyl)urea (Compound 2)

Sulfonylurea Derivatives

- N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU) Structure: Incorporates a sulfonyl (-SO₂-) group instead of a methyl group. Properties: Molecular weight 349.8 g/mol. Exhibits mitochondrial localization in cancer cells, dependent on pH gradients for concentrative accumulation. Applications: Anticancer agent targeting human colon adenocarcinoma cells .

Heterocyclic Ureas

- 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea Structure: Replaces one phenyl ring with a 5-ethyl-1,3,4-thiadiazole moiety. Properties: Increased polarity due to the heterocycle, improving water solubility. Molecular weight 297.8 g/mol. Applications: Potential use in agrochemistry or as enzyme inhibitors .

N-(4-Chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea

Agrochemical Ureas

Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)

Isoproturon (N,N-Dimethyl-N'-(4-(1-methylethyl)phenyl)urea)

Key Findings and Implications

- Substituent Effects : Chlorine atoms enhance hydrophobicity and halogen bonding, while methyl groups increase steric hindrance, affecting binding affinity and selectivity.

- Biological Activity : Sulfonyl groups (e.g., MPCU) enable mitochondrial targeting, whereas heterocycles (e.g., thiadiazole) improve solubility for agrochemical applications.

- Agrochemical vs. Pharmaceutical Use : Diflubenzuron and Isoproturon demonstrate how fluorine and alkyl substituents tailor compounds for pesticidal activity, while diarylureas with sulfonyl groups are optimized for cellular uptake in oncology .

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14Cl2N2O

- Molecular Weight : Approximately 305.19 g/mol

- Structural Features : The compound features a urea linkage with two chlorinated phenyl groups, which may enhance its biological activity through various mechanisms.

Synthesis

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chlorophenylamine. The reaction conditions can vary, but common methods include solvent-free conditions or using polar aprotic solvents to facilitate the reaction.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against urease. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition can have therapeutic implications in treating conditions like kidney stones and certain infections.

- Inhibition Studies :

| Compound | IC50 (μM) | Reference |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea | TBD | This study |

| Thiourea | 4.7455 ± 0.0545 | |

| Compound 4i (similar structure) | 0.0019 ± 0.0011 |

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using various assays, demonstrating a significant capacity to scavenge free radicals.

3. Potential Antitumor Activity

Preliminary investigations suggest that the compound may exhibit antitumor properties, similar to other urea derivatives that have been studied for their ability to inhibit cancer cell proliferation.

Case Study 1: Urease Inhibition

In a comparative study of several urease inhibitors, N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea was found to be one of the most effective compounds tested. The study utilized molecular docking techniques to predict binding affinities and elucidate the mechanism of action at the molecular level.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant activity of this compound compared to standard antioxidants such as ascorbic acid and trolox. Results indicated that it possesses a comparable or superior ability to reduce oxidative stress in cellular models.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the solubility and thermal stability of N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea?

- Methodology : Use differential scanning calorimetry (DSC) to measure melting points and thermogravimetric analysis (TGA) for decomposition profiles. For solubility, employ phase-solubility studies in solvents like DMSO, ethanol, and water, followed by HPLC-UV quantification. Reference compounds like N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea (melting point 256°C) provide comparative benchmarks .

Q. How can researchers optimize synthesis parameters for this urea derivative?

- Methodology : Apply factorial design of experiments (DoE) to evaluate variables (e.g., reaction temperature, stoichiometry of reagents, catalyst concentration). For example, a central composite design can identify optimal conditions for yield maximization while minimizing by-products .

Q. What spectroscopic techniques are critical for structural validation?

- Methodology : Combine NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding, FT-IR for urea C=O and N-H stretching bands (~1640 cm⁻¹ and ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Cross-reference with computational predictions (e.g., DFT-based IR simulations) .

Advanced Research Questions

Q. How does N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea induce G₂/M cell cycle arrest in cancer models?

- Methodology : Conduct flow cytometry with propidium iodide staining to assess cell cycle distribution. Validate via Western blotting for cyclin B1 and CDK1 expression. Compare with structurally similar compounds like N-(2-chloroethyl)-N'-[4-(methylthio)phenyl]urea, which shows analogous G₂/M arrest via tubulin disruption .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodology : Perform meta-analysis of dose-response curves and cell line specificity. Use cheminformatics tools (e.g., molecular docking) to assess binding affinity variations to targets like β-tubulin or kinases. Account for experimental variables (e.g., assay type, purity thresholds >98%) .

Q. How can computational modeling improve reaction design for analogs of this compound?

- Methodology : Leverage quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning (ML) models trained on reaction databases. For instance, ICReDD’s integrated computational-experimental workflows can predict regioselectivity in urea bond formation .

Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FT-IR). Optimize solvent recovery systems and crystallization conditions using particle size analysis to ensure batch consistency .

Q. How do substituent modifications (e.g., chloro vs. methyl groups) impact bioactivity?

- Methodology : Synthesize analogs with systematic substitutions (e.g., 3-chloro-2-methylphenyl → 4-chlorophenyl) and compare IC₅₀ values in cytotoxicity assays. Use QSAR models to correlate electronic (Hammett σ) and steric parameters with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.